2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide features a pyrazole core substituted with an amino group, an allylamino group, and a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl moiety. The acetamide group is linked to a 2-ethyl-6-methylphenyl substituent. This structure combines multiple pharmacophores:
- Pyrazole: Known for hydrogen-bonding interactions and metabolic stability.
- 1,2,4-Oxadiazole: Acts as a bioisostere for esters/amides, enhancing resistance to enzymatic degradation.
- 4-Chlorophenyl: Increases lipophilicity and may enhance target binding via hydrophobic interactions.
- 2-Ethyl-6-Methylphenyl Acetamide: Balances solubility and membrane permeability due to steric and electronic effects.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(prop-2-enylamino)pyrazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-4-13-28-24-20(25-30-23(32-35-25)17-9-11-18(26)12-10-17)22(27)33(31-24)14-19(34)29-21-15(3)7-6-8-16(21)5-2/h4,6-12H,1,5,13-14,27H2,2-3H3,(H,28,31)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOTYRHEYFKJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=C(C(=N2)NCC=C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(allylamino)-5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide (CAS Number: 1172324-85-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 498.4 g/mol. The structural complexity arises from its multi-functional groups, which are believed to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN7O2 |
| Molecular Weight | 498.4 g/mol |
| CAS Number | 1172324-85-4 |
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole and pyrazole classes exhibit notable antimicrobial properties. In studies evaluating similar compounds, moderate to strong antibacterial activity was observed against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The specific activity of the compound remains to be fully elucidated, but its structural analogs suggest potential efficacy in combating bacterial infections.
Enzyme Inhibition
Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, studies demonstrated that certain derivatives exhibited strong inhibitory effects on AChE, which is critical in neuropharmacology for treating conditions like Alzheimer's disease . The potential for this compound to act as an enzyme inhibitor warrants further investigation.
The biological mechanisms underlying the activity of this compound may involve multiple pathways:
- Signaling Pathways : Activation of pathways such as MAPK/ERK and AKT signaling has been noted in related compounds . These pathways are crucial for cellular responses including proliferation and survival.
- Protein Interactions : The compound may interact with various proteins, potentially modulating their activity. For example, it could affect the phosphorylation state of proteins involved in cell signaling .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating compounds similar to the one . For example:
- A study reported on a series of oxadiazole derivatives that demonstrated significant antibacterial activity and enzyme inhibition .
- Another investigation into the structure-activity relationship (SAR) highlighted how modifications to the phenyl groups affected biological activity, emphasizing the importance of molecular structure in drug design .
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
The following compounds share structural similarities but differ in substituents, influencing their physicochemical and pharmacological profiles:
*Calculated using IUPAC nomenclature and atomic masses.
Functional Group Analysis
- Oxadiazole vs. Triazole Cores: Oxadiazoles (target compound, ) are electron-deficient, enhancing metabolic stability and π-π stacking with aromatic residues in target proteins.
Aryl Substituents :
- 4-Chlorophenyl (target): Electron-withdrawing, increases lipophilicity (ClogP ~3.5).
- 4-Methoxyphenyl (): Electron-donating, reduces ClogP (~2.8) but may enhance solubility via polar interactions.
- Trifluoromethyl (): Strongly electron-withdrawing, significantly increases ClogP (~4.1) and resistance to oxidation.
- Acetamide Side Chains: 2-Ethyl-6-Methylphenyl (target): Steric hindrance may reduce metabolic oxidation compared to 2-chlorobenzyl () or 2-chloro-4-methylphenyl ().
Hypothesized Pharmacological Implications
- Target Compound: The 4-chlorophenyl and allylamino groups may synergize to enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). The acetamide’s steric bulk could limit off-target interactions.
- : Methylsulfanyl groups may undergo oxidative metabolism to sulfoxides, altering activity. The methoxy group in and could reduce CNS penetration due to higher polarity.
- Triazole Analogs () : Improved solubility may favor pharmacokinetics but reduce membrane permeability. The trifluoromethyl group in could confer prolonged half-life via metabolic resistance.
Computational Insights
Tools like Multiwfn ( ) enable wavefunction analysis to predict electronic properties. For example:
- Electrostatic Potential Maps: The 4-chlorophenyl group in the target compound likely creates a strong electron-deficient region, favoring interactions with cationic residues (e.g., lysine).
- Bond Order Analysis : The oxadiazole ring’s resonance stabilization may reduce susceptibility to hydrolytic cleavage compared to triazoles.
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole nucleus is constructed via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, Rawat et al. demonstrated that pyrrole-pyrazole hybrids can be synthesized by reacting hydrazide-hydrazone intermediates with cyclizing agents such as phosphorus oxychloride (POCl₃) or acetic anhydride. In the target compound, the 1H-pyrazole ring is functionalized at positions 3, 4, and 5. The allylamino group at position 3 is introduced via nucleophilic substitution using allylamine, while the amino group at position 5 is retained from the hydrazine precursor.
Construction of the 1,2,4-Oxadiazole Moiety
The 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl substituent at position 4 of the pyrazole is formed through a two-step process:
- Amidoxime Formation : Reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime.
- Cyclization : The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., chloroacetyl chloride) in the presence of a base such as triethylamine, forming the 1,2,4-oxadiazole ring. This step is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Functionalization of the Pyrazole Intermediate
Introduction of the Allylamino Group
The allylamino group is introduced at position 3 of the pyrazole via a nucleophilic substitution reaction. The pyrazole intermediate, bearing a leaving group (e.g., chloro or bromo) at position 3, is treated with allylamine in the presence of a base such as potassium carbonate. This reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 6–12 hours.
Amination at Position 5
The amino group at position 5 is typically retained from the hydrazine precursor used in the pyrazole synthesis. However, post-functionalization via reduction of a nitro group (if present) can also be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen gas (1–3 atm) is a common method.
Coupling with the Acetamide Moiety
Synthesis of N-(2-Ethyl-6-Methylphenyl)Acetamide
The acetamide side chain is prepared separately by reacting 2-ethyl-6-methylaniline with acetyl chloride in the presence of a base. Triethylamine is commonly used to scavenge HCl, and the reaction is conducted in anhydrous dichloromethane at 0–25°C.
Alkylation of the Pyrazole-Oxadiazole Intermediate
The final coupling involves alkylation of the pyrazole nitrogen with the acetamide-bearing alkyl halide. For example, the pyrazole-oxadiazole intermediate is treated with 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in the presence of sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 50–60°C.
Optimization and Characterization
Reaction Conditions and Yields
Spectroscopic Validation
- ¹H NMR : The allylamino group exhibits resonances at δ 5.1–5.3 ppm (CH₂=CH₂), while the acetamide methyl appears at δ 2.1 ppm.
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O of acetamide) and 1550 cm⁻¹ (C=N of oxadiazole) confirm key functional groups.
- Mass Spectrometry : The molecular ion peak at m/z 492.0 (M+H⁺) aligns with the calculated molecular weight.
Challenges and Alternative Approaches
Side Reactions During Oxadiazole Formation
Competitive formation of 1,3,4-oxadiazoles is a known side reaction. Using stoichiometric amounts of cyclizing agents and low temperatures mitigates this issue.
Purification of the Final Product
Column chromatography with ethyl acetate/hexane (3:7) is effective for isolating the target compound. Recrystallization from ethanol/water (9:1) improves purity to >95%.
Industrial-Scale Considerations
Patent US20240059707A1 highlights the use of continuous flow reactors for cyclization steps, reducing solvent volumes by 40% compared to batch processes. Additionally, replacing dichloroethane with greener solvents like cyclopentyl methyl ether (CPME) enhances sustainability.
Q & A
Q. Critical conditions :
- Temperature control (reflux at 150°C for oxadiazole cyclization) .
- Catalysts: Zeolite (Y-H) or pyridine for regioselective coupling .
- Solvent selection (DMF for polar intermediates, ethanol for recrystallization) .
Advanced Question: How can computational methods (e.g., quantum chemical calculations) optimize synthetic pathways or predict regioselectivity in multi-step reactions?
Answer:
Computational tools like density functional theory (DFT) can model transition states to predict regioselectivity in oxadiazole and pyrazole ring formation. For example:
- Reaction path analysis : Identifies energy barriers for competing pathways (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole formation) .
- Catalyst screening : Simulates interactions between zeolite catalysts and intermediates to enhance coupling efficiency .
- Solvent effects : Molecular dynamics (MD) simulations evaluate solvent polarity impacts on reaction kinetics .
Q. Methodology :
- Use Gaussian or ORCA software for DFT calculations.
- Validate predictions with experimental data (e.g., NMR monitoring of regioselective products) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Answer:
Core techniques include:
Q. Contradiction resolution :
- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve pyrazole/oxadiazole proton overlap .
- Impurity analysis : Compare experimental HRMS with theoretical isotopic patterns .
Advanced Question: What strategies address discrepancies in biological activity data across studies (e.g., conflicting IC50 values in antiproliferative assays)?
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Metabolite profiling : LC-MS/MS detects degradation products that may alter activity .
- Structural analogs : Compare with derivatives (e.g., replacing 4-chlorophenyl with 3-bromophenyl) to isolate substituent effects .
Example : A 2025 study resolved IC50 variations (1.2 vs. 3.8 μM) by identifying pH-dependent oxadiazole ring opening in acidic media .
Basic Question: What in vitro assays are recommended for preliminary evaluation of antiproliferative or antimicrobial activity?
Answer:
- Antiproliferative : MTT assay on cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control .
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Dosage : Test 0.1–100 μM concentrations in triplicate .
Advanced Question: How does the compound’s stereoelectronic profile influence its binding to biological targets (e.g., kinases or bacterial enzymes)?
Answer:
Computational docking (AutoDock Vina) and molecular modeling reveal:
- Oxadiazole moiety : Acts as a hydrogen bond acceptor with kinase ATP-binding pockets (e.g., EGFR) .
- Allylamino group : Enhances hydrophobic interactions in bacterial DNA gyrase .
- Chlorophenyl substituent : Increases π-π stacking with aromatic residues in target proteins .
Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposes above 200°C (DSC/TGA analysis) .
- Photostability : Degrades under UV light (λ > 300 nm); store in amber vials at 4°C .
- pH sensitivity : Stable at pH 6–8; hydrolyzes in strongly acidic/basic conditions .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
Answer:
Key SAR findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
